2-Methyl-1H-imidazole sulphate 2-Methyl-1H-imidazole sulphate
Brand Name: Vulcanchem
CAS No.: 93840-67-6
VCID: VC16988514
InChI: InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4)
SMILES:
Molecular Formula: C4H8N2O4S
Molecular Weight: 180.19 g/mol

2-Methyl-1H-imidazole sulphate

CAS No.: 93840-67-6

Cat. No.: VC16988514

Molecular Formula: C4H8N2O4S

Molecular Weight: 180.19 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1H-imidazole sulphate - 93840-67-6

Specification

CAS No. 93840-67-6
Molecular Formula C4H8N2O4S
Molecular Weight 180.19 g/mol
IUPAC Name 2-methyl-1H-imidazole;sulfuric acid
Standard InChI InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4)
Standard InChI Key LQJVFZGMRYJPNB-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-1H-imidazole sulphate is an ionic compound formed by the reaction of 2-methylimidazole with sulfuric acid. The parent compound, 2-methylimidazole (CAS 693-98-1), has the molecular formula C4H6N2\text{C}_4\text{H}_6\text{N}_2 and a molecular weight of 82.10 g/mol . Its sulphate derivative likely adopts a similar core structure, with the imidazole ring’s nitrogen atoms protonated and associated with sulfate (SO42\text{SO}_4^{2-}) counterions.

Molecular and Crystallographic Data

  • Parent Compound (2-Methylimidazole):

    • Melting point: 87°C (decomposition) .

    • Boiling point: 144°C at 140 mmHg .

    • Density: 0.8938 g/cm³ (estimated) .

    • Solubility: Miscible in water, alcohol, and chloroform .

The sulphate salt is expected to exhibit higher thermal stability due to ionic interactions, though experimental data specific to the sulphate form remains scarce.

Synthesis and Industrial Production

Synthesis from 2-Methylimidazole

The conversion of 2-methylimidazole to its sulphate salt typically involves acid-base reactions. One documented method for related salts involves:

  • Bisulfate Formation: Reacting 2-methylimidazole with concentrated sulfuric acid under controlled conditions to form the bisulfate intermediate .

  • Neutralization: Adjusting pH to precipitate the sulphate salt.

Alternative routes include the use of sulfonating agents or alkylation with sulfate esters. For example, alkylation of 2-methyl-4-nitroimidazole derivatives with ethylene oxide in the presence of sulfur trioxide has been reported for analogous compounds .

Purification and Characterization

  • Chromatography: Silica gel column chromatography using tetrahydrofuran and petroleum ether (1:2) effectively isolates imidazole derivatives .

  • Spectroscopic Confirmation: Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy validate molecular structure, while high-performance liquid chromatography (HPLC) ensures purity .

Physicochemical Properties

Thermodynamic Stability

  • Thermochemical Data (Parent Compound):

    • Enthalpy of formation (ΔfH\Delta_fH^\circ): 1.4±0.8kJ/mol1.4 \pm 0.8 \, \text{kJ/mol} (solid) .

    • Heat capacity (CpC_p): 105.09J/mol\cdotpK105.09 \, \text{J/mol·K} at 298.15 K .

The sulphate salt likely exhibits enhanced stability due to ionic lattice energy, though experimental studies are needed to confirm this.

Solubility and Reactivity

  • Aqueous Solubility: The parent compound’s solubility in water suggests that the sulphate salt is highly soluble, facilitating its use in aqueous formulations.

  • Acid-Base Behavior: The imidazole ring’s pKa\text{p}K_a (predicted 10.98±0.4010.98 \pm 0.40) indicates weak basicity, influencing protonation states in biological systems.

Functional Applications

Corrosion Inhibition

2-Methyl-2-imidazoline, a structurally related compound, demonstrates notable corrosion inhibition properties . By analogy, the sulphate salt may act as a protective agent in industrial cooling systems or metal surface treatments. Proposed mechanisms include:

  • Adsorption onto metal surfaces via nitrogen lone pairs.

  • Formation of stable chelate complexes with metal ions .

Synergy with Surfactants

Studies on 2-methylimidazole derivatives reveal synergistic effects with ionic (e.g., sodium dodecyl sulfate) and non-ionic (e.g., Tween 80) surfactants, enhancing microbial membrane penetration . This synergy could be exploited in disinfectants or pharmaceutical creams.

Industrial and Regulatory Considerations

Environmental Impact

  • Biodegradability: Imidazole rings are resistant to microbial degradation, necessitating wastewater treatment to prevent environmental persistence.

Future Research Directions

  • Synthesis Optimization: Develop scalable, solvent-free methods for sulphate salt production.

  • Biological Screening: Evaluate the sulphate derivative against antibiotic-resistant pathogens.

  • Thermal Analysis: Characterize melting points, decomposition temperatures, and lattice energies via differential scanning calorimetry (DSC).

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